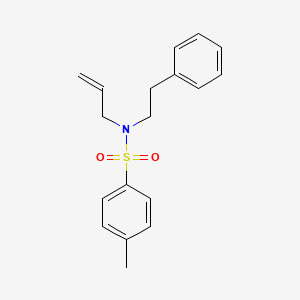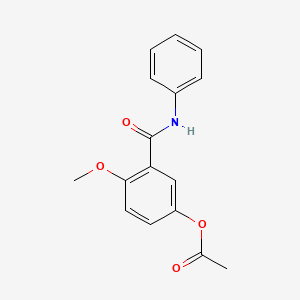
4-Methoxy-3-(phenylcarbamoyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-(phenylcarbamoyl)phenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes a methoxy group, a phenylcarbamoyl group, and an acetate group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(phenylcarbamoyl)phenyl acetate typically involves the esterification of 4-methoxyphenol with phenyl isocyanate followed by acetylation. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-Methoxy-3-(phenylcarbamoyl)phenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Hydrolysis: 4-Methoxyphenol and phenylcarbamic acid.
Reduction: 4-Methoxy-3-(phenylcarbamoyl)phenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-3-(phenylcarbamoyl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 4-Methoxy-3-(phenylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets in biological systems. The methoxy group and phenylcarbamoyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory processes.
類似化合物との比較
Similar Compounds
4-Methoxyphenyl acetate: Similar structure but lacks the phenylcarbamoyl group.
3-Phenylcarbamoylphenyl acetate: Similar structure but lacks the methoxy group.
4-Methoxy-3-(phenylcarbamoyl)phenyl alcohol: Similar structure but has an alcohol group instead of an acetate group.
Uniqueness
4-Methoxy-3-(phenylcarbamoyl)phenyl acetate is unique due to the presence of both the methoxy and phenylcarbamoyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
61227-27-8 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
[4-methoxy-3-(phenylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C16H15NO4/c1-11(18)21-13-8-9-15(20-2)14(10-13)16(19)17-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,19) |
InChIキー |
WQQCDTFIOITMDH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


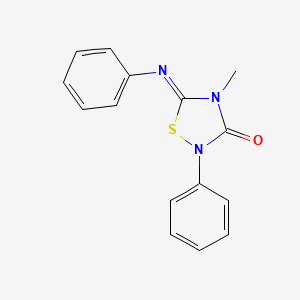
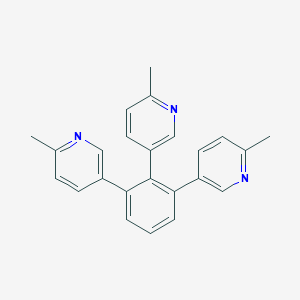
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
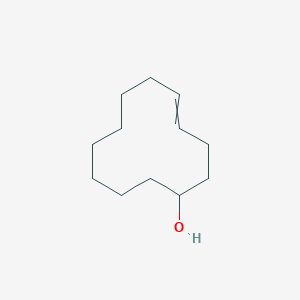
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
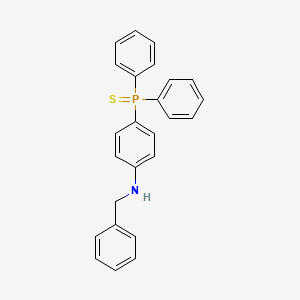
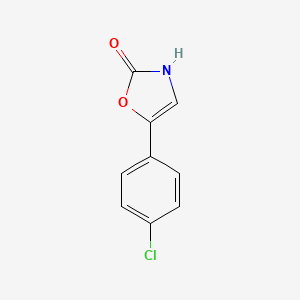
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
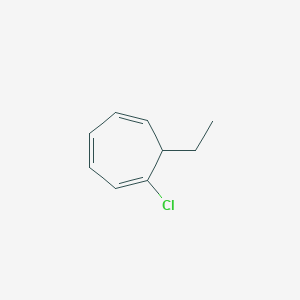
![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
